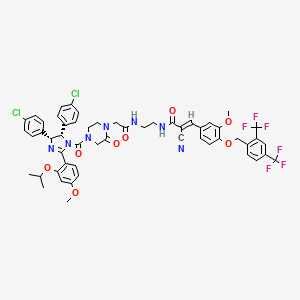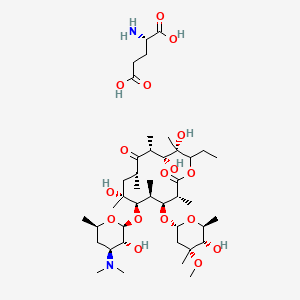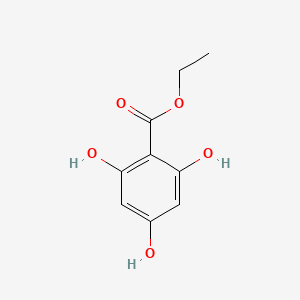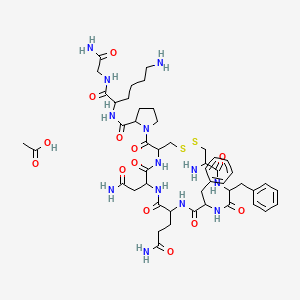
Felypressin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felypressin Acetate is a synthetic nonapeptide and a non-catecholamine vasoconstrictor . It is used primarily as a hemostatic and is widely used in dental procedures . It comprises cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .
Molecular Structure Analysis
Felypressin Acetate is a nonapeptide, meaning it consists of nine amino acids. The sequence of these amino acids is cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide . A disulfide bridge joins the two cysteine residues .Chemical Reactions Analysis
Felypressin Acetate is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It binds to the vasopressin receptor V1a, causing contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .Physical And Chemical Properties Analysis
Felypressin Acetate has a molecular weight of 1100.28 and its formula is C48H69N13O13S2 . It is a solid substance and is soluble in water .Scientific Research Applications
Local Anaesthetic in Dental Procedures
Felypressin Acetate is commonly used as a vasoconstrictor in local anaesthetic injections for dental use . It helps to restrict the flow of the anaesthetic to the specific area where the dental procedure is being performed, thereby increasing the duration and quality of the anaesthesia .
Treatment of Pain and Inflammation of the Mouth
Felypressin Acetate is an ingredient of preparations that have been used for the treatment of pain and inflammation of the mouth . It helps to reduce swelling and alleviate discomfort, making it beneficial for patients suffering from oral conditions .
Hemostatic Agent
Felypressin Acetate has a greater vasoconstrictor activity than antidiuretic action, and it is used primarily as a hemostatic . This means it can help control bleeding by causing blood vessels to constrict, which is particularly useful in surgical procedures .
Alternative to Adrenaline as a Localising Agent
Felypressin Acetate is used as an alternative to adrenaline as a localising agent . This is particularly useful in patients who may have contraindications to adrenaline, such as those with certain cardiovascular conditions .
Research Use
Felypressin Acetate is used for research purposes due to its ability to activate the AVP Receptor V1a . This receptor plays a crucial role in various physiological processes, including blood pressure regulation and water homeostasis .
Pharmacological Studies
Felypressin Acetate’s unique properties make it a subject of interest in pharmacological studies . Its mechanism of action, absorption, distribution, metabolism, and elimination are areas of ongoing research .
Mechanism of Action
Target of Action
Felypressin Acetate primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
Felypressin Acetate interacts with its target by binding to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .
Pharmacokinetics
Its use in local anaesthetic injections for dental use suggests it has suitable bioavailability for this application .
Result of Action
The binding of Felypressin Acetate to the Vasopressin V1a receptor results in the contraction of smooth muscle in the vascular bed . This vasoconstrictor activity is greater than its antidiuretic action . It is used primarily as a hemostatic, helping to control bleeding during dental procedures .
Safety and Hazards
Felypressin Acetate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, the affected area should be washed immediately with water and mild soap .
Future Directions
While the future directions for Felypressin Acetate are not explicitly mentioned in the search results, it is noted that Felypressin Acetate is a synthetic analog of lypressin or vasopressin, which has been widely studied . Therefore, future research could potentially focus on further understanding the mechanisms of Felypressin Acetate and exploring its potential applications in medical and dental procedures.
properties
IUPAC Name |
acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQCMCHGLZABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Felypressin Acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

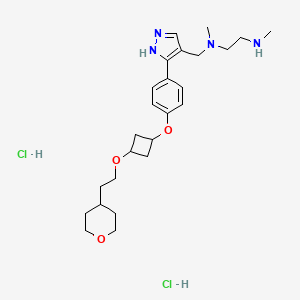

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)


